molecular formula C18H25NO6 B15156279 Z-L-beta-homo-Glu(OtBu)-OH

Z-L-beta-homo-Glu(OtBu)-OH

Cat. No.: B15156279
M. Wt: 351.4 g/mol
InChI Key: WLEKMWHPQDAGJJ-UHFFFAOYSA-N
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Description

Z-L-beta-homo-Glu(OtBu)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, modified to include a tert-butyl ester group and a benzyl protecting group. These modifications make it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with L-glutamic acid.

    Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl esters to prevent unwanted reactions.

    Introduction of Benzyl Group: The benzyl group is introduced to protect the amino group.

    Final Product: The final product, Z-L-beta-homo-Glu(OtBu)-OH, is obtained after several purification steps.

Industrial Production Methods:

  • Industrial production often involves large-scale synthesis using automated peptide synthesizers.
  • Reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pH levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can remove the benzyl protecting group.

    Substitution: The tert-butyl ester group can be substituted under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Acidic conditions using trifluoroacetic acid can remove the tert-butyl group.

Major Products:

  • The major products depend on the specific reactions but often include deprotected amino acids or peptides.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected amino acid derivative.
  • Serves as a building block for more complex molecules.

Biology:

  • Studied for its role in protein engineering and design.
  • Used in the synthesis of biologically active peptides.

Medicine:

  • Potential applications in drug development, particularly in designing peptide-based therapeutics.

Industry:

  • Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of peptides.
  • The peptides synthesized using Z-L-beta-homo-Glu(OtBu)-OH can interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

    Z-L-glutamic acid: Another protected derivative of glutamic acid.

    Z-L-aspartic acid: Similar in structure but with a shorter side chain.

    Boc-L-glutamic acid: Uses a different protecting group (Boc instead of Z).

Uniqueness:

  • The combination of the benzyl and tert-butyl protecting groups makes Z-L-beta-homo-Glu(OtBu)-OH particularly useful in specific synthetic applications.
  • Its stability and reactivity profile differ from other protected amino acids, making it suitable for certain types of peptide synthesis.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

WLEKMWHPQDAGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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